A Technical Guide to the Chemical Properties and Synthetic Utility of 4-(Aryl)-Morpholine Derivatives
A Technical Guide to the Chemical Properties and Synthetic Utility of 4-(Aryl)-Morpholine Derivatives
Disclaimer: This technical guide addresses the chemical properties, synthesis, and applications of 4-(2-Fluoro-4-nitrophenyl)morpholine (CAS RN: 2689-39-6) . While the initial topic of interest was its isomer, 4-(4-Fluoro-2-nitrophenyl)morpholine, a comprehensive literature search revealed a significant lack of available data for this specific compound. In contrast, 4-(2-Fluoro-4-nitrophenyl)morpholine is a well-documented and commercially significant chemical intermediate, and the information presented herein is pertinent to this isomer.
Introduction
Morpholine and its derivatives are foundational scaffolds in modern medicinal chemistry and organic synthesis. The morpholine ring, a saturated heterocycle containing both ether and secondary amine functionalities, often imparts favorable physicochemical properties to drug candidates, such as improved aqueous solubility and metabolic stability. When appended to an activated aromatic system, such as a fluoronitrophenyl group, the resulting molecule becomes a versatile building block for constructing more complex molecular architectures.
This guide provides an in-depth overview of 4-(2-Fluoro-4-nitrophenyl)morpholine, a key intermediate in the synthesis of various pharmaceuticals.[1] Its chemical structure is characterized by a morpholine ring attached to a phenyl ring, which is activated by a strongly electron-withdrawing nitro group and a fluorine atom, making it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1][2] This reactivity is central to its utility in drug development. We will cover its core chemical properties, detailed experimental protocols for its synthesis, and its role in significant synthetic pathways.
Core Chemical and Physical Properties
The fundamental properties of 4-(2-Fluoro-4-nitrophenyl)morpholine are summarized below. This quantitative data provides a baseline for its handling, characterization, and use in experimental settings.
| Property | Value | Source |
| IUPAC Name | 4-(2-fluoro-4-nitrophenyl)morpholine | PubChem[3] |
| CAS Number | 2689-39-6 | PubChem[3] |
| Molecular Formula | C₁₀H₁₁FN₂O₃ | PubChem[3] |
| Molecular Weight | 226.20 g/mol | PubChem[3] |
| Melting Point | 106-109 °C | [2] |
| Appearance | Solid | [2] |
| XLogP3 | 1.6 | PubChem[3] |
| Hydrogen Bond Donor Count | 0 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[3] |
| Rotatable Bond Count | 1 | PubChem[3] |
| Exact Mass | 226.07537038 Da | PubChem[3] |
| Topological Polar Surface Area | 58.3 Ų | PubChem[3] |
| Heavy Atom Count | 16 | PubChem[3] |
Experimental Protocols
The synthesis and analysis of 4-(2-Fluoro-4-nitrophenyl)morpholine are critical for its application in research and development. This section details the prevalent methodologies.
Synthesis via Nucleophilic Aromatic Substitution (SNAr)
The most common route for synthesizing 4-(2-Fluoro-4-nitrophenyl)morpholine is the nucleophilic aromatic substitution (SNAr) reaction.[4] This reaction leverages the electron-deficient nature of the aromatic ring, which is activated by the ortho-fluoro and para-nitro substituents.
Reaction Principle: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophilic nitrogen of the morpholine attacks the electron-deficient carbon atom bearing a fluorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the fluoride ion is eliminated as a leaving group, restoring the aromaticity of the ring and yielding the final product. The presence of the nitro group is crucial as it stabilizes the negative charge of the Meisenheimer complex through resonance.[1]
General Protocol:
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Reagents & Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the starting material, typically 1,2-difluoro-4-nitrobenzene or 3,4-difluoronitrobenzene (1.0 equivalent).[4][5]
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Solvent & Base: Dissolve the starting material in a suitable solvent such as ethanol (EtOH), Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO).[4][5][6]
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Nucleophile Addition: Add morpholine (1.1 - 1.5 equivalents) to the solution.[5] An appropriate base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃), may be added to scavenge the HF generated during the reaction.[5][6]
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Reaction Conditions: The reaction mixture is typically heated to reflux (e.g., 50-100 °C) and stirred for several hours (e.g., 12-18 hours).[6][7] Reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]
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Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then poured into water and extracted with an organic solvent like ethyl acetate.[5][6] The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.[5] The crude product can be further purified by recrystallization from a suitable solvent system (e.g., dichloromethane/petroleum ether) to yield a yellow solid.[7]
A continuous flow process using continuous stirred-tank reactors (CSTRs) has also been developed for the kilo-scale preparation of this compound to manage the poorly soluble product and insoluble fluoride salt byproducts that can block traditional tubular reactors.[4]
Analytical Characterization
The identity and purity of synthesized 4-(2-Fluoro-4-nitrophenyl)morpholine are typically confirmed using standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. For the related compound 4-(4-nitrophenyl)thiomorpholine, characteristic signals were observed at δ 8.08 (m, 2H), 6.75 (m, 2H), 3.82 (m, 4H), and 2.68 (m, 4H) ppm in the ¹H NMR spectrum.[6]
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the compound.[6]
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High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used to assess the purity of the compound. A typical mobile phase might consist of acetonitrile and water with an acid modifier like phosphoric or formic acid.[8]
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Gas Chromatography (GC): GC and GC-MS are also applicable for analyzing morpholine derivatives, often after a derivatization step to improve volatility and sensitivity.[9]
Application in Pharmaceutical Synthesis
4-(2-Fluoro-4-nitrophenyl)morpholine is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block. Its primary and most well-documented use is as a key intermediate in the synthesis of the oxazolidinone antibiotic, Linezolid .[1][4]
The synthetic pathway involves the initial SNAr reaction to produce 4-(2-fluoro-4-nitrophenyl)morpholine. The nitro group of this intermediate is then reduced to an amine, which is subsequently elaborated through several steps to construct the final oxazolidinone ring system of Linezolid. This compound is also a reactant in the synthesis of other 5-substituted oxazolidinone derivatives with high antimicrobial activity.[10][11] The morpholine moiety is retained in the final drug structure, contributing to the overall pharmacological profile.
Safety and Handling
According to its Safety Data Sheet (SDS), 4-(2-Fluoro-4-nitrophenyl)morpholine is considered a hazardous chemical.[12]
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Hazards: It is known to cause skin irritation and serious eye irritation.[12] It may also cause respiratory irritation.[12]
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Precautionary Measures: Standard laboratory personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[12] Work should be conducted in a well-ventilated area or fume hood to avoid inhalation of dust.[12]
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First Aid: In case of skin contact, wash thoroughly with soap and water.[12] For eye contact, rinse cautiously with water for several minutes.[12] If inhaled, move the victim to fresh air.[12] Medical attention should be sought if irritation persists or symptoms occur.[12]
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Storage: The compound should be stored in a dry, cool, and well-ventilated place with the container tightly closed.[12]
Conclusion
4-(2-Fluoro-4-nitrophenyl)morpholine is a valuable and versatile chemical intermediate with well-defined properties and synthetic utility. Its production via nucleophilic aromatic substitution is a robust and scalable process. The strategic placement of the fluoro and nitro groups on the phenyl ring provides a reactive handle that is exploited in the synthesis of complex pharmaceutical agents, most notably the antibiotic Linezolid. A thorough understanding of its chemical properties, synthetic protocols, and safety considerations is essential for researchers, scientists, and drug development professionals working to leverage this important building block in the creation of new medicines.
References
- 1. 4-(2-Fluoro-5-nitrophenyl)morpholine|1233093-70-3 [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-(2-Fluoro-4-nitrophenyl)morpholine | C10H11FN2O3 | CID 2905489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. vapourtec.com [vapourtec.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of Morpholine, 4-(4-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-(2-FLUORO-4-NITRO-PHENYL)-MORPHOLINE | 2689-39-6 [chemicalbook.com]
- 11. 4-(2-FLUORO-4-NITRO-PHENYL)-MORPHOLINE CAS#: 2689-39-6 [m.chemicalbook.com]
- 12. fishersci.com [fishersci.com]

